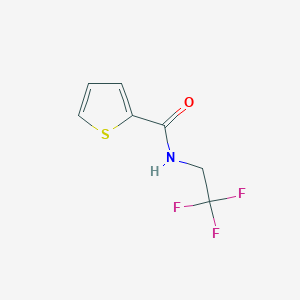

N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide

Übersicht

Beschreibung

N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethyl group imparts significant stability and reactivity, making it a valuable compound in medicinal chemistry, materials science, and other areas of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2,2,2-trifluoroethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an intermediate amide bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiophene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents like halogens, nitrating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiophene derivatives.

Substitution: Halogenated thiophenes, nitrothiophenes.

Wissenschaftliche Forschungsanwendungen

N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.

Wirkmechanismus

The mechanism of action of N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2,2,2-trifluoroethyl)isatin ketimine: Another fluorinated compound with applications in organic synthesis and medicinal chemistry.

2,2,2-trifluoroethyl trifluoromethanesulfonate: Used as a trifluoroethylating agent in the synthesis of fluorinated amino acids.

Uniqueness

N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a trifluoroethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Biologische Aktivität

N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group and a trifluoroethyl moiety. The trifluoroethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound may interact with enzymes, altering their activity. For instance, similar compounds have been shown to inhibit DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis .

- Receptor Binding : The structural characteristics allow it to bind to specific receptors, potentially modulating signaling pathways involved in various diseases.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance:

- Mycobacterium tuberculosis : Compounds similar to this compound have demonstrated inhibitory effects on M. tuberculosis DprE1 with IC50 values as low as 0.1 μg/mL . This suggests potential applications in treating tuberculosis.

| Compound | Target | IC50 (μg/mL) |

|---|---|---|

| 297F | DprE1 | 0.1 |

| 25a | DprE1 | 0.24 |

Cytotoxicity

While exploring the efficacy against pathogens, it is crucial to assess cytotoxicity:

- Cell Lines Tested : Cytotoxicity was evaluated on Vero and HepG2 cell lines. The compound displayed variable toxicity levels with IC50 values indicating moderate cytotoxic effects .

| Cell Line | IC50 (μg/mL) |

|---|---|

| Vero | 3.62 |

| HepG2 | 36.79 |

Case Studies and Research Findings

- DprE1 Inhibition : A study focused on thiophene derivatives revealed that compounds structurally related to this compound exhibited potent DprE1 inhibition and good antimycobacterial activity in vitro and in vivo .

- Structure-Activity Relationship (SAR) : SAR studies indicated that modifications in the side chains flanking the thiophene core significantly influenced biological activity. Smaller substituents enhanced selectivity and potency against M. tuberculosis .

- Comparative Analysis : When compared to other compounds like 4-Bromo-N-(2,2,2-trifluoroethyl)benzamide and 4-Bromo-2,2,2-trifluoroacetophenone, this compound showed unique reactivity due to its specific functional groups.

Eigenschaften

IUPAC Name |

N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NOS/c8-7(9,10)4-11-6(12)5-2-1-3-13-5/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKSZICJVPCAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.